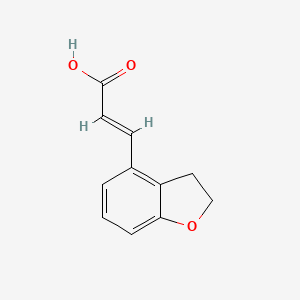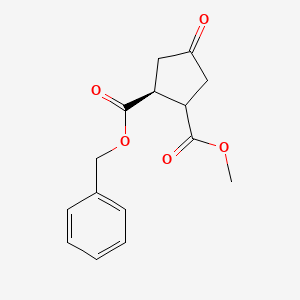
1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate is an organic compound with a complex structure that includes a cyclopentane ring substituted with benzyl and methyl groups, as well as oxo and dicarboxylate functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which is functionalized through a series of reactions including alkylation, oxidation, and esterification. The benzyl group is introduced via a Friedel-Crafts alkylation, while the oxo group is typically added through oxidation reactions using reagents like potassium permanganate or chromium trioxide. The dicarboxylate groups are introduced through esterification reactions using alcohols and acid chlorides under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate hydrogenation steps, while automated systems control reaction conditions like temperature, pressure, and pH to optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the ester groups to alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of various substituted cyclopentane derivatives
Applications De Recherche Scientifique
1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl group can enhance lipophilicity, facilitating membrane permeability and improving bioavailability. The oxo and dicarboxylate groups can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid: Shares the benzyl and methyl groups but differs in the core structure, which is an indole rather than a cyclopentane ring.
4-(1-Benzyl-3-carbamoylmethyl-2-methyl-1H-indol-5-yloxy)-butyric acid: Another benzyl-substituted compound with a different core structure and functional groups.
Uniqueness: 1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate is unique due to its specific combination of functional groups and its cyclopentane core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C15H16O5 |
|---|---|
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
2-O-benzyl 1-O-methyl (2S)-4-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H16O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,12-13H,7-9H2,1H3/t12?,13-/m0/s1 |
Clé InChI |
IPBOISVEVUERBN-ABLWVSNPSA-N |
SMILES isomérique |
COC(=O)C1CC(=O)C[C@@H]1C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1CC(=O)CC1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


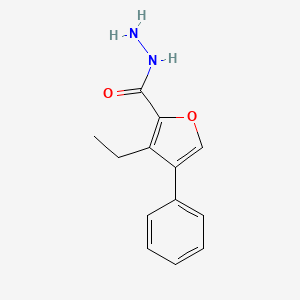
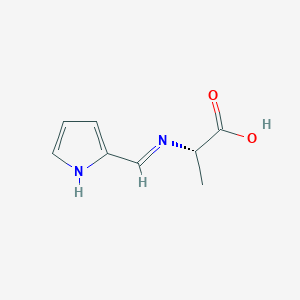
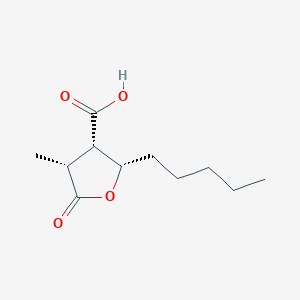
![Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)
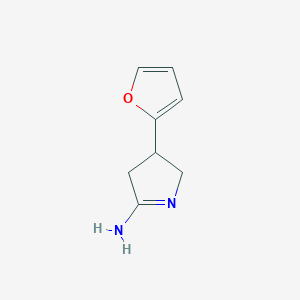

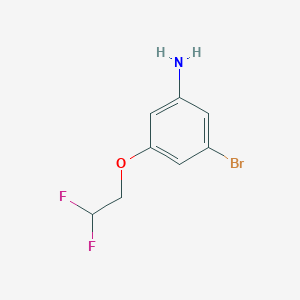
![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
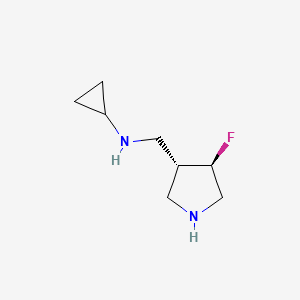
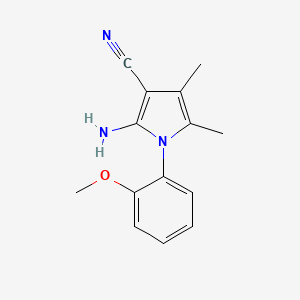
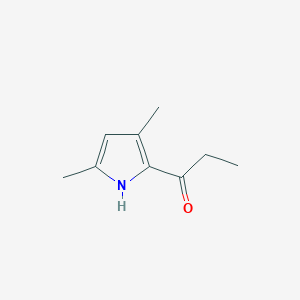
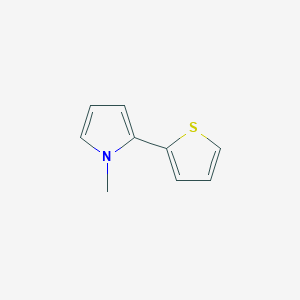
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
